Guanylthiourea
CAS No.: 2114-02-5
Cat. No.: VC21071700
Molecular Formula: C2H6N4S
Molecular Weight: 118.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2114-02-5 |
|---|---|
| Molecular Formula | C2H6N4S |
| Molecular Weight | 118.16 g/mol |
| IUPAC Name | diaminomethylidenethiourea |
| Standard InChI | InChI=1S/C2H6N4S/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7) |
| Standard InChI Key | OKGXJRGLYVRVNE-UHFFFAOYSA-N |
| Isomeric SMILES | C(=NC(=N)S)(N)N |
| SMILES | C(=NC(=S)N)(N)N |
| Canonical SMILES | C(=NC(=S)N)(N)N |
| Melting Point | 172.0 °C |
Introduction
Chemical Structure and Properties
Molecular Information and Physical Properties
Guanylthiourea (GTU) is a white to almost white crystalline compound with the molecular formula C₂H₆N₄S and a molecular weight of 118.16 g/mol . It contains both thiourea and guanidine structural components, giving it unique chemical properties. The compound appears as a white to almost white powder or crystalline solid at room temperature .
The physical and chemical properties of guanylthiourea are summarized in the following table:
| Property | Description |
|---|---|
| CAS Registry Number | 2114-02-5 |
| Molecular Formula | C₂H₆N₄S |
| Molecular Weight | 118.16 g/mol |
| Physical State (20°C) | Solid |
| Appearance | White to almost white powder to crystal |
| Solubility | Soluble in methanol; Insoluble in benzene and toluene |
| Storage Recommendation | Room temperature (preferably in cool, dark place, <15°C) |
| Purity (Commercial) | Typically >98.0% (HPLC) |
Guanylthiourea contains several functional groups that contribute to its reactivity, including amino groups and a thiocarbonyl group. The presence of these groups enables the compound to participate in various chemical reactions and coordination with metal ions . The molecular structure incorporates both hydrogen bond donors and acceptors, making it suitable for multiple applications in supramolecular chemistry.
Synonyms and Alternative Nomenclature
Guanylthiourea is known by several synonyms in scientific literature and commercial contexts, including:
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Thiourea, (aminoiminomethyl)-
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Aminoiminomethylthiourea
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Amidinothiourea
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GTU
This variety of names reflects the compound's widespread use across different scientific disciplines and industrial applications.
Synthesis and Chemical Reactions
Synthesis Methods
Guanylthiourea can be synthesized through various methods, with the mechanochemical approach being one of the more efficient modern techniques. The compound is often prepared through coupling reactions involving isothiocyanates and amines . According to synthesis protocols found in literature, guanylthiourea serves as an important starting material for the preparation of various thiazole derivatives .
One documented synthesis route involves the reaction of amidinothiourea (117 g; 0.99 mole) with ethyl chloro-alpha-formylacetate (150 g; 1.0 mole) in absolute ethanol, which after processing yields the desired compound . This synthetic pathway demonstrates the compound's utility as a building block in the preparation of more complex structures.
Oxidation Reactions
Guanylthiourea undergoes significant oxidation reactions that have been extensively studied. When treated with acidic bromate, GTU undergoes oxidation to yield guanylurea with complete desulfurization . The stoichiometry of this reaction has been determined to be:
4BrO₃⁻ + 3H₂N(NH)CNH(CS)NH₂ + 3H₂O → 4Br⁻ + 3H₂N(NH)CNH(CO)NH₂ + 3SO₄²⁻ + 6H⁺
In excess bromate conditions, where the ratio of oxidant to reductant exceeds 1.6, the stoichiometry becomes:
8BrO₃⁻ + 5H₂N(NH)CNH(CS)NH₂ + H₂O → 4Br₂(aq) + 5H₂N(NH)CNH(CO)NH₂ + 5SO₄²⁻ + 2H⁺
The direct reaction of aqueous bromine with GTU is extremely fast, with an estimated bimolecular rate constant of 7.5 ± 1.2 × 10⁴ M⁻¹s⁻¹ . The oxidation mechanism initially forms a ring-cyclized product, 3,5-diamino-1,2,4-thiadiazole, which is subsequently oxidized through sulfoxide and sulfone intermediates before ring opening yields sulfate and guanylurea .
Metal Complexation
Guanylthiourea exhibits significant coordination chemistry with various transition metals. Studies have demonstrated that GTU can form complexes with cobalt(II), nickel(II), copper(II), palladium(II), and silver(I) . These metal complexes have been extensively characterized and show distinctive structural properties.
Ray and coworkers have proposed two potential coordination modes for guanylthiourea with metal ions: either through two nitrogen atoms or through one nitrogen and the sulfur atom . Structure determinations based on the colors of complexes and their reactions with warm alkali suggest that palladium(II), cobalt(II), cobalt(III), and copper(II) complexes involve sulfur-metal bonding, while nickel complexes primarily feature nitrogen-metal bonds .
Biological and Pharmaceutical Applications
Antimalarial Properties
One of the most significant applications of guanylthiourea and its derivatives is in antimalarial drug development. Studies have shown that guanylthiourea derivatives possess promising activity against Plasmodium falciparum, the parasite responsible for malaria .
Research published in 2017 evaluated 20 synthesized GTU derivatives for in vivo antimalarial activity against experimental rodent malaria, with six compounds showing encouraging results . One compound demonstrated particular promise, exhibiting curative potential. The mechanisms of action were investigated through molecular docking and molecular dynamics analysis to understand the molecular interactions involved .
Earlier research from 2014 focused on S-benzylated guanylthiourea derivatives designed as potential PfDHFR (Plasmodium falciparum dihydrofolate reductase) inhibitors . These compounds were designed using computer-aided methods including molecular electrostatic potential and molecular docking. In vitro studies showed that two compounds from this class demonstrated significant activity with IC₅₀ values of 100 μM and 400 nM, respectively .
Radioprotective Properties
Another important biological application of guanylthiourea is its radioprotective action. Studies have demonstrated that compounds incorporating thioureido and guanidino structures, such as guanylthiourea, can provide protection against whole-body x-radiation in mice .
Specifically, guanylthiourea (toluene-p-sulphonate) has shown a 66% survival rate at 30 days following exposure to 900r whole-body x-radiation in mice . Interestingly, its oxidation product, 3,5-diamino-1,2,4-thiadiazole, was found to be four times more effective on a molar basis, providing 69% survival .
Autopsy and histological studies demonstrated that while these compounds provided little reduction of intestinal causes of death, they offered considerable protection to the bone marrow . Researchers suggest that guanylthiourea and related compounds likely have a similar mode of action to other radioprotective agents such as AET and cysteamine .
Industrial Applications
Polymer Chemistry
Guanylthiourea has found significant applications in advanced polymer chemistry. Recent research has developed a novel dynamic polyurea network based on guanylthiourea structure, leveraging thiourea and guanidine urea in serial hybridization to achieve rapid reprocessability . This innovative approach combines the structural features of guanylthiourea to create materials with remarkable properties.
The GTU urea structure, comprising thiourea and guanidine urea bonds in tandem, combined with rich hydrogen bonding supramolecular interactions, provides highly dynamic characteristics for polymer networks . This enables two dynamic exchange processes at high temperatures: thiourea exchange reaction and guanidine urea exchange reaction .
The serial arrangement of thiourea and guanidine urea bonds within these networks facilitates efficient reprocessing and continuous material processing, significantly outperforming other single dynamic covalent systems . These materials show promise for closed-loop recyclable and extrusion reprocessable thermosets, contributing to more sustainable material solutions.
Rubber Processing
1-Phenyl-3-guanylthiourea, a derivative of guanylthiourea, serves as a secondary accelerator for the vulcanization of natural rubber . This application highlights the importance of guanylthiourea derivatives in industrial processing, particularly in the rubber and polymer industries.
Adsorption Applications
Research has demonstrated the potential of guanylthiourea in environmental applications, particularly for heavy metal removal from aqueous solutions. A magnetic adsorbent prepared by carbon-deposited magnetic fly ash (C-MFA), polydopamine (PDA) coating, and guanylthiourea grafting has shown promising results for simultaneously adsorbing heavy metal ions in acidic solution .
The guanylthiourea-grafted PDA/carbon-coated magnetic fly ash beads (GPC-MFA) exhibited maximum adsorption capacities of 50.09 mg/g for Cu(II) and 30.64 mg/g for Pb(II) at 40°C and pH 3.0 . This adsorption occurs through strong coordination of heavy metal ions with the −NH and =S groups of guanylthiourea. The material also showed excellent recyclability, retaining 88.72% and 86.21% of its adsorption capacity for Cu(II) and Pb(II), respectively, after five cycles .
Market Analysis and Trends
Market Dynamics
The guanylthiourea market has experienced significant transformative shifts in recent years, driven by technological advancements in chemical synthesis, enhanced production processes, and improved quality control measures . These innovations have enabled manufacturers to meet stringent quality standards while reducing production costs, opening the door to new applications while increasing the efficiency of conventional uses in both industrial and laboratory settings .
Global markets have undergone strategic realignment as regulatory and environmental concerns push firms to adopt greener, more sustainable practices . Traditional batch processes are gradually being supplemented or replaced by continuous and catalyst-assisted production techniques, optimizing yield and productivity while reducing waste and environmental impact .
Market Segmentation
The guanylthiourea market can be segmented based on several factors:
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Product Grade:
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Reagent grade (laboratory reagents, pharmaceutical applications)
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Technical grade (commercial and industrial applications)
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Application Domain:
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Corrosion inhibition
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Pesticide intermediates
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Pharmaceutical intermediates
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Rubber processing aids
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Production Process:
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Batch processes
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Continuous methods
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Catalyst-assisted techniques (chemical catalytic, enzymatic catalytic)
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Customer Type:
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Industrial manufacturers
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Research laboratories
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Specialty chemical companies
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Pricing and Distribution:
This comprehensive segmentation provides a framework for understanding market dynamics and developing targeted strategies to capture various market segments.
Chemical Derivatives and Related Compounds
Guanylthiourea Oxoglurate
Guanylthiourea oxoglurate, also known as gutimine oxoglurate or gutimine alpha-ketoglutarate, is a salt form of guanylthiourea with the molecular formula C₇H₁₂N₄O₅S and a molecular weight of 264.26 g/mol . This compound combines guanylthiourea with alpha-ketoglutaric acid and has specific applications in pharmaceutical contexts.
S-Benzylated Guanylthiourea Derivatives
S-benzylated guanylthiourea derivatives have been developed as potential antimalarial agents targeting the PfDHFR enzyme . These compounds represent an important class of guanylthiourea derivatives with significant pharmaceutical potential.
1-Phenyl-3-guanylthiourea
1-Phenyl-3-guanylthiourea (CAS: 15989-47-6, C₈H₁₀N₄S, MW: 194.26) is a derivative of guanylthiourea used primarily as a secondary accelerator for the vulcanization of natural rubber . This compound combines the structural features of guanylthiourea with a phenyl group, giving it specific properties suitable for industrial applications.
Analytical Methods and Characterization
Spectroscopic Analysis
Guanylthiourea can be characterized using various spectroscopic techniques. FTIR spectroscopy can identify characteristic peaks associated with the compound's functional groups, such as C═S bonds, N-H bonds, and C═N bonds . The compound is also amenable to analysis by NMR spectroscopy and mass spectrometry for structural confirmation.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is commonly used for purity determination of guanylthiourea, with commercial samples typically having a purity of >98.0% as determined by HPLC . Nonaqueous titration is another method employed for purity assessment .
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